
(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
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Overview
Description
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a bicyclic structure with an amino group and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also yield the compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the amino group results in primary or secondary amines.
Scientific Research Applications
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis .
Mechanism of Action
The mechanism of action of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of regulated cell death . This interaction disrupts cellular redox balance and triggers lipid peroxidation, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol: Another diastereomer with different stereochemistry.
(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol: A stereoisomer with distinct biological activity.
(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol: Another stereoisomer with unique properties.
Uniqueness
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to selectively inhibit GPX4 and induce ferroptosis sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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